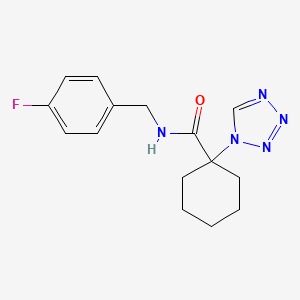

N-(4-fluorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN5O/c16-13-6-4-12(5-7-13)10-17-14(22)15(8-2-1-3-9-15)21-11-18-19-20-21/h4-7,11H,1-3,8-10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOYLANDUCGBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)NCC2=CC=C(C=C2)F)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with cyclohexanecarboxylic acid derivatives and tetrazole precursors. The compound can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Properties

Recent studies have shown that tetrazole-containing compounds exhibit significant antimicrobial activity. For instance, a series of novel tetrazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that certain derivatives demonstrated effective inhibition against various microbial strains.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 28 | Candida albicans | 6.25 µg/mL |

| 23 | Aspergillus flavus | No activity at 200 µg/mL |

| 24 | Mucor | No activity at 200 µg/mL |

| 25 | Rhizopus | No activity at 200 µg/mL |

This table summarizes the antimicrobial efficacy of selected compounds derived from similar tetrazole frameworks, highlighting the potential of this compound in this area .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound could exhibit strong hydrophobic interactions with target proteins, which may play a crucial role in its antimicrobial properties. The presence of the tetrazole moiety is believed to enhance binding affinity due to its ability to form hydrogen bonds and pi-stacking interactions with receptor sites .

Case Studies

In a notable study, researchers evaluated the compound's effect on various cancer cell lines. The results indicated that this compound exhibited cytotoxic effects against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests a potential role for this compound in cancer therapy .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-fluorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves multiple steps, including the formation of the tetrazole ring, which is crucial for its biological activity. The compound's structure allows for significant interactions with biological targets, enhancing its potential as a drug candidate.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. For instance:

- Mechanism of Action : The presence of the tetrazole moiety has been linked to enhanced cytotoxic activity against various cancer cell lines. Research indicates that compounds containing the cyclohexyl group exhibit greater activity compared to other substituents, with IC50 values significantly lower than those of related compounds without this structure .

- Case Studies : In one study, derivatives of this compound were tested against several cancer cell lines, including colorectal adenocarcinoma (HCT116 and HT29). The results demonstrated that modifications in the substituents led to variations in potency, suggesting a structure-activity relationship (SAR) that is critical for optimizing anticancer efficacy .

Pharmacological Insights

The pharmacological implications of this compound extend beyond anticancer applications:

- Selectivity for Cancer Cells : The compound has shown selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapies. For example, one derivative exhibited an IC50 value of 26 µM in cancer cells compared to 29 µM in normal human fibroblasts, indicating its selective action .

- Potential in Drug Development : The unique chemical structure allows for modifications that can enhance solubility and bioavailability, crucial factors in drug development. Researchers are exploring various analogs to improve these properties further .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 13a | HCT116 | 26 | Apoptotic cell death |

| 13b | HT29 | 29 | Apoptotic cell death |

| 13c | MCF-7 | <8 | Independent of p53 pathway |

| 13d | PANC-1 | <8 | Selective for cancer cells |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on IC50 (µM) | Notes |

|---|---|---|

| Cyclohexyl group present | Decreased activity | Enhanced interaction with targets |

| Fluorine substitution | Increased activity | Notable improvement in potency |

Comparison with Similar Compounds

Structural Features :

- Cyclohexane ring : Provides conformational rigidity, influencing spatial interactions with biological targets.

- Tetrazole ring : Enhances hydrogen-bonding capabilities and mimics carboxylate groups in receptor binding.

- 4-Fluorobenzyl group : Introduces electron-withdrawing effects, improving metabolic stability and modulating solubility .

Potential Applications:

- Medicinal Chemistry : Investigated for enzyme inhibition (e.g., kinases, proteases) due to tetrazole’s bioisosteric properties.

- Material Science : Functionalized carboxamides are explored for polymer modification or catalysis .

Comparison with Similar Compounds

The structural and functional uniqueness of N-(4-fluorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is highlighted through comparisons with analogs (Table 1). Key differences in substituents, electronic properties, and bioactivities are summarized below.

Table 1: Comparative Analysis of Tetrazole-Containing Cyclohexanecarboxamides

| Compound Name | Substituents | Molecular Formula | Key Properties | Biological Activity | Reference |

|---|---|---|---|---|---|

| This compound | 4-fluorobenzyl | C15H17FN5O | High lipophilicity, moderate solubility | Potential kinase inhibitor | - |

| N-(4-bromo-2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | 4-bromo-2-fluorophenyl | C13H14BrF2N4O | Increased halogenation enhances molecular weight (369.2 g/mol) | Antimicrobial activity | |

| 1-(1H-tetrazol-1-yl)-N-(3,4,5-trifluorophenyl)cyclohexanecarboxamide | 3,4,5-trifluorophenyl | C13H11F3N5O | Strong electron-withdrawing effects; higher metabolic stability | Anti-inflammatory, enzyme inhibition | |

| N-(2,5-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | 2,5-dimethoxyphenyl | C15H20N5O3 | Electron-donating groups improve solubility; reduced lipophilicity | Anticancer research | |

| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | 5-benzyl-thiadiazole | C17H19N7OS | Sulfur atom enhances π-π stacking; molecular weight 369.4 g/mol | Antiviral potential | |

| N-[3-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | 3-acetylamino-phenyl | C14H17N5O2 | Acetylamino group improves hydrogen bonding; MW 295.3 g/mol | Neuroprotective candidate |

Key Observations:

Fluorination: The trifluorophenyl group () enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets . Methoxy Groups (): Electron-donating substituents improve solubility but may reduce target affinity compared to halogenated analogs.

Bioactivity Trends :

- Antimicrobial Activity : Brominated derivatives () exhibit stronger antimicrobial effects, likely due to halogen-induced membrane disruption .

- Enzyme Inhibition : Fluorinated compounds (e.g., Target, ) show promise in kinase inhibition due to fluorine’s ability to modulate electronic environments .

Structural Uniqueness: The 4-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability, distinguishing it from bulkier (e.g., benzyl-thiadiazole in ) or polar (e.g., acetylamino in ) analogs.

Q & A

Q. What are the key considerations in optimizing the synthesis of N-(4-fluorobenzyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves:

-

Intermediate Formation : Prioritize regioselective coupling of the 4-fluorobenzylamine moiety to the cyclohexanecarboxamide scaffold, as seen in analogous tetrazole-containing compounds .

-

Reaction Conditions : Use anhydrous conditions and catalysts (e.g., DBU for amination) to minimize side reactions .

-

Purification : Employ silica gel chromatography or recrystallization to isolate the final product, as demonstrated in multi-step syntheses of structurally related benzimidazoles .

-

Yield Optimization : Adjust stoichiometry (e.g., 2:1 molar ratio of chlorinated intermediates to amines) to suppress byproducts like quaternary salts .

Key Parameter Optimization Strategy Temperature 0–5°C for acid-sensitive steps Solvent Chloroform or methanol for polar intermediates Catalysts DBU for amination; Raney Ni for hydrogenation

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the tetrazole and fluorobenzyl groups. For example, aromatic protons in 4-fluorobenzyl appear as doublets (δ 7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed m/z 301.1538 vs. calculated 301.15) .

- HPLC-PDA : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns .

- X-ray Crystallography : Resolve stereochemical ambiguities using SHELXL for refinement, particularly for cyclohexane conformers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound, such as unexpected byproducts?

- Methodological Answer :

- Mechanistic Analysis : Investigate competing pathways (e.g., N-demethylation of tertiary amines in SNAr reactions, leading to diarylation byproducts) .

- Byproduct Characterization : Use LC-MS/MS to identify impurities (e.g., quaternary salts formed via self-catalyzed N-diarylation) .

- Condition Screening : Test alternative bases (e.g., K2CO3 vs. DBU) or solvents (DMF vs. MeOH) to suppress side reactions .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ NMR to identify rate-limiting steps (e.g., delayed amination due to steric hindrance) .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

-

Systematic Substituent Variation : Replace the 4-fluorobenzyl group with halogenated (e.g., 3-chloro) or methoxy-substituted aryl moieties to assess electronic effects on bioactivity .

-

Bioisosteric Replacement : Substitute the tetrazole ring with triazole or carboxylate groups to compare target binding, as seen in related anticonvulsant studies .

-

Biological Assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell-based models (e.g., cancer cell lines) to quantify potency shifts .

Modification Biological Impact 4-Fluorobenzyl → 3-Chlorobenzyl Enhanced enzyme affinity due to increased lipophilicity Tetrazole → Triazole Reduced metabolic stability but improved solubility

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding poses with proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen bonds between the tetrazole and catalytic residues .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS) to predict residence time .

- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with IC50 values to design high-affinity analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.